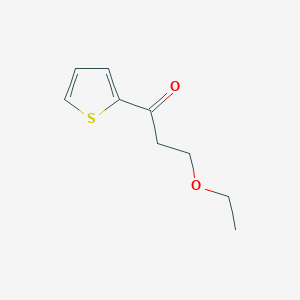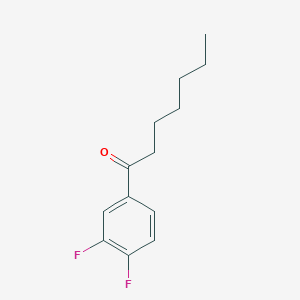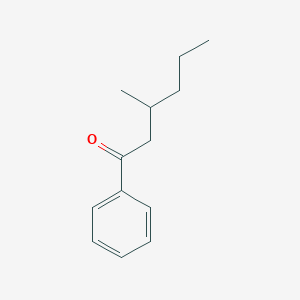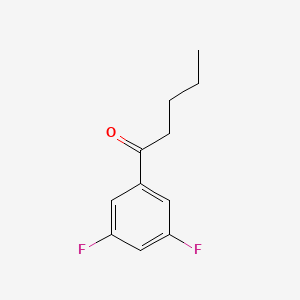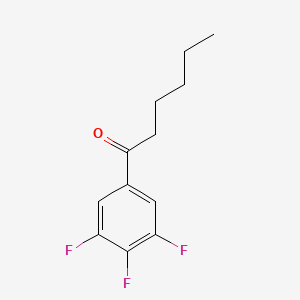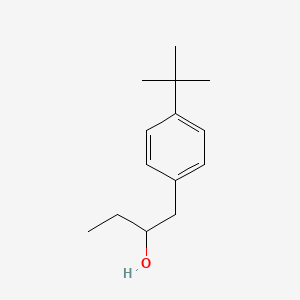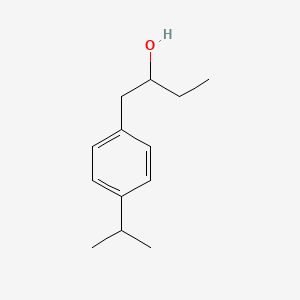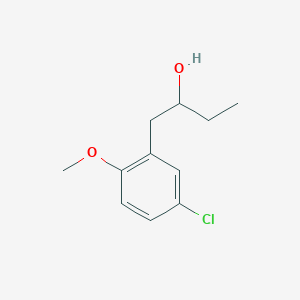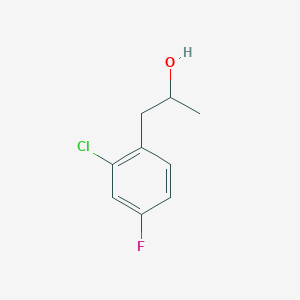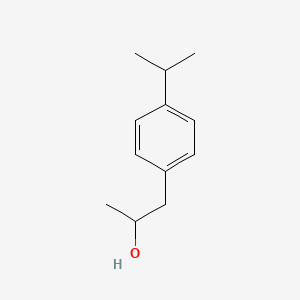
1-(4-tert-Butylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)-2-propanol is an organic compound with the molecular formula C₁₄H₂₄O. It is a derivative of phenol, featuring a tert-butyl group attached to the benzene ring and a propanol group attached to the para position of the ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-2-propanol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-tert-butylphenol with propyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reductive Amination: This method involves the reaction of 4-tert-butylphenylacetic acid with ammonia and a reducing agent like lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(4-tert-Butylphenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)-2-propanone using oxidizing agents like chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can convert the compound to this compound using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH₄), methanol as solvent, room temperature.
Substitution: Various electrophiles, such as nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 1-(4-tert-butylphenyl)-2-propanone.
Reduction: this compound (same as starting material).
Substitution: Nitro- or sulfonated derivatives of this compound.
Scientific Research Applications
1-(4-tert-Butylphenyl)-2-propanol is used in various scientific research applications, including:
Chemistry: As an antioxidant in organic synthesis to prevent oxidation of sensitive compounds.
Biology: In studies related to oxidative stress and its impact on cellular functions.
Medicine: As a potential therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders.
Industry: In the production of polymers, lubricants, and other materials requiring antioxidant properties.
Mechanism of Action
The antioxidant properties of 1-(4-tert-Butylphenyl)-2-propanol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily related to the body's natural defense mechanisms against oxidative stress.
Comparison with Similar Compounds
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
4-tert-Butylphenol
Properties
IUPAC Name |
1-(4-tert-butylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDGXDVLSFTDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
